molecular formula C8H5ClF2 B12083863 (2-Chloro-1,2-difluoroethenyl)benzene

(2-Chloro-1,2-difluoroethenyl)benzene

Cat. No.: B12083863
M. Wt: 174.57 g/mol
InChI Key: BXYQLGANHPPHPS-BQYQJAHWSA-N
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Description

(2-Chloro-1,2-difluoroethenyl)benzene: is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1,2-difluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,2-difluoroethenyl)benzene typically involves the reaction of benzene with chlorodifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with chlorodifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-1,2-difluoroethenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of difluoroethylbenzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic aromatic substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives with different nucleophiles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of difluoroethylbenzene derivatives.

Scientific Research Applications

Chemistry: (2-Chloro-1,2-difluoroethenyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases. Its unique chemical properties make it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals, including advanced materials and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Chloro-1,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

  • 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Uniqueness: (2-Chloro-1,2-difluoroethenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the ethenyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C8H5ClF2

Molecular Weight

174.57 g/mol

IUPAC Name

[(Z)-2-chloro-1,2-difluoroethenyl]benzene

InChI

InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/b8-7+

InChI Key

BXYQLGANHPPHPS-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\F)/Cl)/F

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)Cl)F

Origin of Product

United States

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